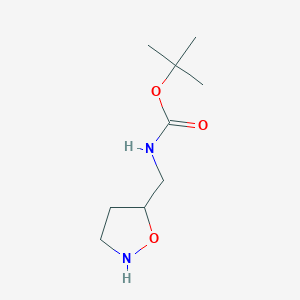![molecular formula C8H9NO3 B12867064 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is a chemical compound belonging to the class of dihydrobenzisoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one typically involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones, followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and allows for the preparation of various derivatives with potential biological activities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one involves its interaction with molecular targets such as HSP90. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to various biological effects, including antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: Another dihydrobenzisoxazole with similar structural features.
8-aryl-4,5-dihydrothiazolo[4′,5′3,4]benzo[1,2-c]isoxazol-2-amines: Compounds with related structures and potential biological activities.
Uniqueness
3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-methoxy-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C8H9NO3/c1-11-8-7-5(10)3-2-4-6(7)12-9-8/h2-4H2,1H3 |
InChI Key |
XUVOFXZHAXRKCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC2=C1C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)

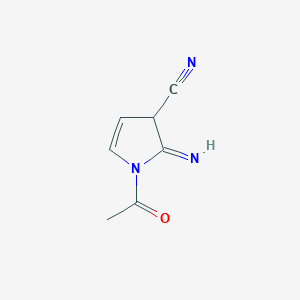
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

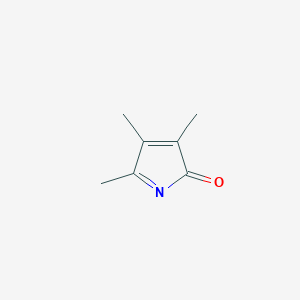
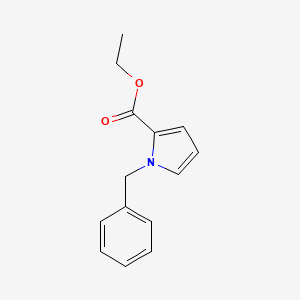
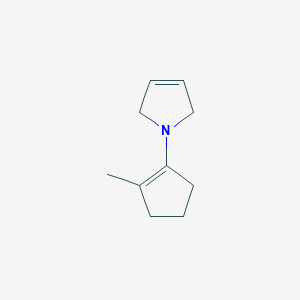

![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
